molecular formula C37H54N2O5 B613411 Fmoc-lys(palmitoyl)-OH CAS No. 201004-46-8

Fmoc-lys(palmitoyl)-OH

Cat. No. B613411
CAS RN: 201004-46-8
M. Wt: 606,85 g/mole
InChI Key: DQZCUQJUXKWZEE-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-lys(palmitoyl)-OH, also known as Fmoc-palmitoyl-lysine, is a synthetic amino acid used in the field of biochemistry and molecular biology. It is a derivative of the naturally occurring amino acid lysine, and has been used in the synthesis of a variety of peptides and proteins. This compound is a versatile building block for the synthesis of peptides and proteins, and is gaining popularity in the field of biochemistry and molecular biology due to its high stability and versatility.

Scientific Research Applications

  • Supramolecular Gels : Fmoc-lys(palmitoyl)-OH is used in the development of supramolecular hydrogels, particularly for its biocompatible and biodegradable properties. These gels, when combined with colloidal and ionic silver mixtures, show enhanced antimicrobial activity (Croitoriu et al., 2021).

  • Peptide Ligation : It plays a role in peptide ligation techniques, where azido-protected Fmoc–Lys–OH is used in solid-phase peptide synthesis. This method is noted for its efficiency and lack of significant side reactions (Katayama et al., 2008).

  • Synthesis of Branched Phosphopeptides : In the synthesis of bivalent consolidated ligands for interacting with specific protein domains, this compound is used to introduce necessary residues, highlighting its role in precise molecular engineering (Xu et al., 2004).

  • Solid-Phase Peptide Synthesis : This compound is crucial in solid-phase peptide synthesis, as demonstrated in the synthesis of various peptides and the study of their structural properties (Larsen et al., 1993).

  • Development of Antibacterial Composite Materials : The nanoassemblies formed by this compound have been used to develop resin-based composites with antibacterial properties, demonstrating its potential in biomedical applications (Schnaider et al., 2019).

  • Labeling of Peptides : this compound is also used in the fluorescent labeling of peptides, indicating its utility in bioanalytical applications (Katritzky et al., 2008).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZCUQJUXKWZEE-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201004-46-8
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxohexadecyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201004-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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